molecular formula C21H21NO5 B5112670 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate

1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate

Cat. No. B5112670
M. Wt: 367.4 g/mol
InChI Key: LMWIMIUVNQXUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate, also known as BOP, is a chemical compound used in organic chemistry as a coupling reagent for peptide synthesis. BOP is a white crystalline solid that is soluble in most organic solvents, including methanol, dichloromethane, and acetonitrile. BOP is a popular choice for peptide synthesis due to its high coupling efficiency and low racemization rate.

Mechanism of Action

1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate works by activating the carboxyl group on the C-terminal amino acid of the peptide, allowing it to react with the amino group on the N-terminal amino acid of the next peptide in the chain. 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is a phosphonium-based reagent that activates the carboxyl group through a nucleophilic attack by the phosphonium ion.
Biochemical and Physiological Effects:
1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in peptide synthesis.

Advantages and Limitations for Lab Experiments

1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate has several advantages over other coupling reagents, including high coupling efficiency, low racemization rate, and low toxicity. However, 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is not suitable for all peptide synthesis reactions, as it may be incompatible with certain amino acids or peptide sequences. Additionally, 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is relatively expensive compared to other coupling reagents.

Future Directions

There are several areas of future research related to 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate and peptide synthesis. One area of interest is the development of new coupling reagents that are more efficient and have lower toxicity than 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate. Another area of interest is the development of new methods for peptide synthesis, such as microwave-assisted peptide synthesis or flow-based peptide synthesis. Additionally, there is ongoing research into the use of peptides as therapeutics for a variety of diseases, including cancer and autoimmune disorders. The development of new peptides and peptide-based drugs will require the continued advancement of peptide synthesis techniques, including the use of coupling reagents like 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate.

Synthesis Methods

The synthesis of 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate involves the reaction of benzylamine with ethyl 2-bromo-2-phenylacetate to form benzyl 2-bromo-2-phenylacetate. This intermediate is then reacted with ethyl 2-pyrrolidone-1,2-dicarboxylate in the presence of triethylamine to form 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate.

Scientific Research Applications

1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is commonly used in peptide synthesis as a coupling reagent. Peptides are short chains of amino acids that play important roles in many biological processes, including enzyme catalysis, hormone regulation, and cell signaling. Peptide synthesis is a critical tool for studying the structure and function of peptides and proteins. 1-benzyl 2-(2-oxo-2-phenylethyl) 1,2-pyrrolidinedicarboxylate is used in solid-phase peptide synthesis, a technique that allows for the synthesis of peptides on a solid support, which simplifies purification and allows for the synthesis of large peptides.

properties

IUPAC Name

1-O-benzyl 2-O-phenacyl pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-19(17-10-5-2-6-11-17)15-26-20(24)18-12-7-13-22(18)21(25)27-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWIMIUVNQXUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-benzyl 2-O-phenacyl pyrrolidine-1,2-dicarboxylate

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